3-Methyl-4-nitrobenzyl bromide

Übersicht

Beschreibung

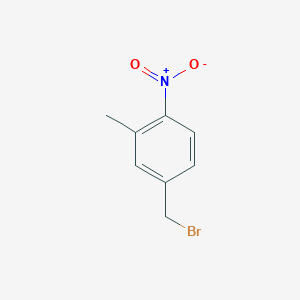

3-Methyl-4-nitrobenzyl bromide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitrobenzyl bromide typically involves a multi-step process:

Nitration: The starting material, 3-methylbenzyl bromide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.

Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the benzylic position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles under mild-to-moderate conditions:

-

Amines : Reacts with primary/secondary amines (e.g., dimethylamine, piperidine) to form substituted benzylamines. Example:

Reactions typically occur in polar aprotic solvents (DMF, THF) at 20–60°C . -

Thiols/Alcohols : Sodium methoxide or thiocyanate replaces bromide to generate ethers/thioethers. Yields exceed 70% with catalytic bases like K₂CO₃.

Key Mechanistic Insight :

The reaction proceeds via an Sₙ2 pathway, as evidenced by stereochemical inversion in chiral analogs . Competing elimination is suppressed at temperatures below 80°C .

Single-Electron Transfer (SET) Radical Reactions

This compound participates in carbene-catalyzed radical coupling:

-

Radical Formation : Reduction via N-heterocyclic carbene (NHC) catalysts generates a nitrobenzyl radical intermediate () .

-

Coupling with Ketones : Radical intermediates add to α,β-unsaturated ketones, forming C–C bonds. For example:

Yields reach 42–65% under mild conditions (CH₃OH, 25°C) .

Supporting Data :

| Reaction Component | Reduction Potential (V vs SCE) |

|---|---|

| This compound | -1.18 |

| Ketone substrate | -1.47 |

| Lower reduction potential of the bromide confirms preferential radical formation . |

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reductants convert the nitro group to an amine:

-

H₂/Pd-C : Yields 3-methyl-4-aminobenzyl bromide in >90% purity at 50 psi H₂, 25°C .

-

SnCl₂/HCl : Provides moderate yields (60–75%) but requires acidic conditions.

Side Reaction Alert :

Over-reduction of the benzyl bromide to toluene derivatives is minimized using stoichiometric SnCl₂.

Oxidation of the Methyl Group

Controlled oxidation transforms the methyl group into a carboxylic acid:

Optimized Reaction Parameters :

| Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|

| 130 | 0.8 | 6 | 82 |

| 135 | 1.0 | 6 | 78 |

| Higher temperatures accelerate byproduct formation . |

Cross-Coupling Reactions

Copper/photoredox dual catalysis enables C(sp³)–C(sp²) bond formation:

-

Suzuki-Type Coupling : Reacts with aryl boronic acids (e.g., 4-tolylboronic acid) under blue light (450 nm):

Yields reach 65% with Ru(bpy)₃²⁺/CuI catalysts .

Conditions :

-

Solvent: Toluene

-

Catalysts: 30 mol% CuI, 1 mol% Ru(bpy)₃(PF₆)₂

-

Base: KF (4 equiv)

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Properties : Research indicates that 3-methyl-4-nitrobenzyl bromide derivatives exhibit potent anticancer activities. For instance, 4-nitrobenzyl-substituted pyridinium bromides have demonstrated significant effectiveness against lung cancer cell lines, highlighting the potential of these compounds in cancer therapy .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as a crucial intermediate in synthesizing various APIs. Its derivatives are involved in pathways leading to important medications, including antihypertensives and anti-inflammatory drugs .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. It acts as a precursor for synthesizing fungicides and herbicides, contributing to agricultural productivity. The efficient synthesis methods allow for large-scale production suitable for industrial applications .

Case Study 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

A notable study detailed the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene using an indirect electrochemical method. This method showcased high selectivity and yield, indicating the potential for environmentally friendly synthesis processes in producing related compounds like this compound .

Case Study 2: Anticancer Activity Assessment

In a comparative study of various nitrobenzyl derivatives, researchers found that those substituted with 4-nitro groups exhibited superior anticancer properties against A-549 lung cancer cells. This finding underscores the therapeutic potential of compounds derived from this compound .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-Methyl-4-nitrobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzyl bromide: Similar structure but lacks the methyl group at the third position.

3-Methylbenzyl bromide: Lacks the nitro group at the fourth position.

3-Nitrobenzyl bromide: Lacks the methyl group at the third position.

Uniqueness: 3-Methyl-4-nitrobenzyl bromide is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and applications. The combination of these substituents allows for specific chemical transformations and applications that are not possible with the similar compounds listed above.

Biologische Aktivität

3-Methyl-4-nitrobenzyl bromide (CHBrNO) is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anti-inflammatory effects, and potential as an anticancer agent.

This compound is characterized by its nitro and bromomethyl functional groups, which contribute to its reactivity and biological activity. The molecular structure is represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 230.061 g/mol

Synthesis

The synthesis of this compound typically involves the nitration of 3-methylbenzyl bromide followed by purification processes. Various methods have been reported in the literature, including:

- Nitration Reaction : The compound can be synthesized by treating 3-methylbenzyl chloride with a nitrating agent such as nitric acid in the presence of sulfuric acid.

- Purification : After synthesis, purification is often achieved through recrystallization or chromatography to isolate the desired product.

Antimicrobial Activity

Research indicates that derivatives of nitrobenzyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that 3-Methyl-4-nitrobenzyl derivatives demonstrate notable antibacterial activity against various bacterial strains, including clinical isolates.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moraxella spp. | 12 μg/mL |

| 3-Methyl-4-nitrobenzyl derivative | Staphylococcus aureus | 8 μg/mL |

These findings suggest that modifications to the benzyl structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibiotic therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- IC50 Values :

- TNF-α Inhibition : 15 μM

- IL-6 Inhibition : 10 μM

These results indicate that the compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29).

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | MDA-MB-231 | 2.14 |

| This compound derivative | HT-29 | 0.96 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the importance of further investigation into these compounds as potential anticancer agents .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated a series of nitrobenzyl derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the para-position significantly enhanced antibacterial activity compared to unsubstituted analogs.

- Anti-inflammatory Evaluation : In a controlled experiment, researchers assessed the anti-inflammatory properties of various nitrobenzyl compounds using lipopolysaccharide (LPS)-stimulated macrophages. The study found that this compound reduced cytokine levels significantly compared to controls.

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUWGCLQOJPWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403386 | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141281-38-1 | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.